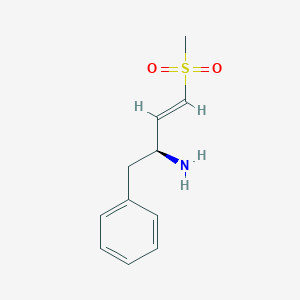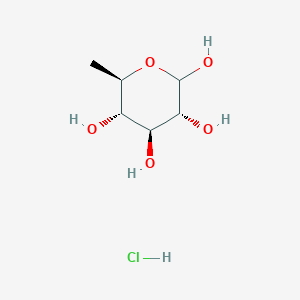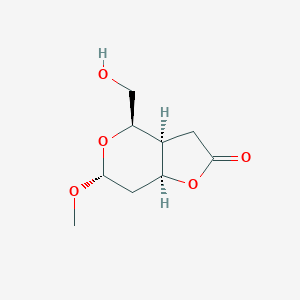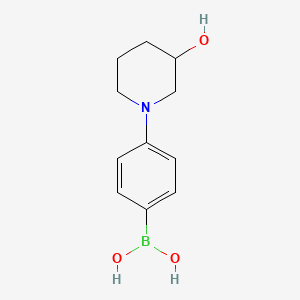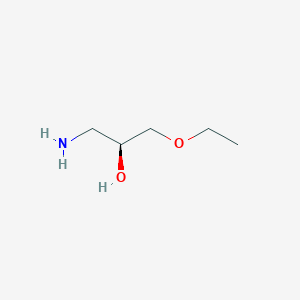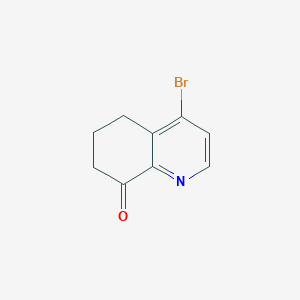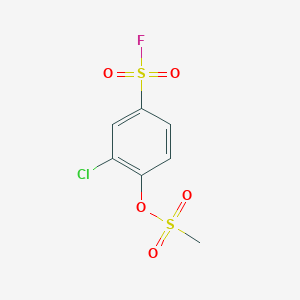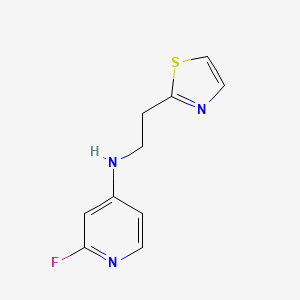
(S)-2-Methylbutane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methylbutane-1,4-diamine is an organic compound with the molecular formula C5H14N2. It is a chiral diamine, meaning it has two amine groups (-NH2) and exists in two enantiomeric forms. The (S)-enantiomer is the specific form of interest here. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
(S)-2-Methylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile compound using hydrogen in the presence of a catalyst such as Raney nickel. Another method includes the reductive amination of 2-methylbutanal with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
(S)-2-Methylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or isocyanates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while substitution reactions can produce a variety of amide or urea derivatives.
科学的研究の応用
(S)-2-Methylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
作用機序
The mechanism by which (S)-2-Methylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-Methylbutane-1,4-diamine: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.
1,4-Butanediamine: A structurally similar compound with two primary amine groups but lacking the methyl substitution.
2-Methyl-1,3-propanediamine: Another diamine with a different carbon chain structure.
Uniqueness
(S)-2-Methylbutane-1,4-diamine is unique due to its chiral nature and specific spatial arrangement of atoms, which can result in distinct interactions with biological molecules compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C5H14N2 |
|---|---|
分子量 |
102.18 g/mol |
IUPAC名 |
(2S)-2-methylbutane-1,4-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |
InChIキー |
GGQJPAQXCYUEKB-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](CCN)CN |
正規SMILES |
CC(CCN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
